molecular formula C12H24N2O B1418452 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine CAS No. 1096884-71-7

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine

Cat. No. B1418452
M. Wt: 212.33 g/mol
InChI Key: MUSCNOITVGNPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of 2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine is typically conducted using techniques like NMR, HPLC, LC-MS, and UPLC . The specific details about the molecular structure are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine has been studied in various chemical synthesis applications. For instance, Mayer and Joullié (1994) explored its use in the synthesis of cyclohexanecarboxylic acid, which is crucial for constructing amino acids in constrained ring analogs (Mayer & Joullié, 1994). Similarly, Uozumi, Tanaka, and Shibatomi (2004) demonstrated its application in catalytic asymmetric allylic amination, a process valuable in creating enantiomerically pure compounds (Uozumi, Tanaka, & Shibatomi, 2004).

Pharmaceutical Research

In pharmaceutical research, this compound has been explored for its potential in drug synthesis. Li et al. (2016) investigated its use in creating cyclohexylamine oxidase variants for deracemization of secondary amines, an important process in drug synthesis (Li et al., 2016).

Material Science and Catalysis

This compound also finds applications in material science and catalysis. Devaine-Pressing, Dawe, and Kozak (2015) explored its use in cyclohexene oxide/carbon dioxide copolymerization, highlighting its potential in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-15-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13/h10-12H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSCNOITVGNPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 2
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 3
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 4
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 5
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 6
2-(4-Methoxypiperidin-1-yl)cyclohexan-1-amine

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